molecular formula C7H4FNO2 B14859885 6-Fluoropyridine-2,4-dicarbaldehyde

6-Fluoropyridine-2,4-dicarbaldehyde

Cat. No.: B14859885
M. Wt: 153.11 g/mol
InChI Key: BONNQTSHZMFVEL-UHFFFAOYSA-N
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Description

6-Fluoropyridine-2,4-dicarbaldehyde is a fluorinated pyridine derivative with the molecular formula C7H4FNO2 and a molecular weight of 153.11 g/mol This compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions of the pyridine ring, along with a fluorine atom at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyridine-2,4-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Fluoropyridine-2,4-dicarboxylic acid.

    Reduction: 6-Fluoropyridine-2,4-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoropyridine-2,4-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-2,4-dicarbaldehyde is largely determined by its functional groups. The aldehyde groups can form covalent bonds with nucleophiles, making it a useful intermediate in various chemical reactions. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoropyridine-2,4-dicarbaldehyde is unique due to the presence of two aldehyde groups and a fluorine atom, which confer distinct reactivity and properties compared to other fluorinated pyridines. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C7H4FNO2

Molecular Weight

153.11 g/mol

IUPAC Name

6-fluoropyridine-2,4-dicarbaldehyde

InChI

InChI=1S/C7H4FNO2/c8-7-2-5(3-10)1-6(4-11)9-7/h1-4H

InChI Key

BONNQTSHZMFVEL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)F)C=O

Origin of Product

United States

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